An In-Depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (S)-3-amino-3-phenylpropionic acid, a chiral non-proteinogenic β-amino acid of significant interest to researchers, scientists, and drug development professionals. This document delves into its core chemical properties, details validated synthesis and analysis methodologies, and explores its applications in pharmaceutical and biochemical research.
Core Molecular Characteristics
(S)-3-Amino-3-phenylpropionic acid, also known as (S)-β-phenylalanine, is a versatile chiral building block. Its structure, featuring a phenyl group attached to the β-carbon, imparts unique conformational properties that are leveraged in the design of peptidomimetics and pharmacologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-amino-3-phenylpropionic acid is presented in Table 1. Understanding these properties is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 40856-44-8 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Decomposes around 210-215 °C | [3] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents like DMSO and methanol; Poorly soluble in non-polar solvents.[4] | [4] |
| pKa | Carboxylic acid: ~2-3; Amino group: ~9-10 (zwitterionic at neutral pH) | [3] |
| Optical Rotation | [α]D²⁰ typically -30° to -35° (c=1, in H₂O) | [3] |
Spectroscopic Data
The structural elucidation of (S)-3-amino-3-phenylpropionic acid is confirmed through various spectroscopic techniques. Representative data is outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methylene protons. In D₂O, the spectrum of the related 2-amino-3-phenylpropanoic acid shows signals corresponding to the phenyl group and the aliphatic backbone.[5] For 3-phenylpropionic acid in CDCl₃, the phenyl protons appear as a multiplet between δ 7.17-7.34 ppm, with the methylene protons appearing as triplets around δ 2.97 and 2.69 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of the related 3-phenylpropionic acid shows distinct signals for the carboxyl, aromatic, and aliphatic carbons.[6] The methyl ester of 3-amino-3-phenylpropionic acid also displays characteristic peaks for the carbonyl, phenyl, and aliphatic carbons.[7]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present. Key peaks include those for the N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups. The IR spectrum for 3-amino-3-phenylpropionic acid is available for reference.[8]
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The mass spectrum of the related 3-phenylpropanoic acid shows a molecular ion peak corresponding to its molecular weight.[9][10]
Synthesis and Chiral Resolution
The enantioselective synthesis of (S)-3-amino-3-phenylpropionic acid is of paramount importance for its use in pharmaceuticals. Both enzymatic and asymmetric chemical methods are employed to achieve high enantiopurity.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely used, efficient, and environmentally benign method for obtaining enantiomerically pure β-amino acids.
Lipases, such as Candida antarctica lipase A (CAL-A) or Carica papaya lipase (CPL), can selectively acylate one enantiomer of a racemic mixture of a β-amino acid ester, allowing for the separation of the acylated and unreacted enantiomers.[11][12]
Diagram of Lipase-Catalyzed Resolution:
Caption: Lipase-catalyzed enantioselective acylation workflow.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Esterification of Racemic Acid: Convert racemic 3-amino-3-phenylpropionic acid to its corresponding ester (e.g., ethyl or methyl ester) using standard methods (e.g., thionyl chloride in alcohol).
-
Enzymatic Acylation: Dissolve the racemic ester in a suitable organic solvent (e.g., neat butyl butanoate).[13]
-
Add the lipase (e.g., immobilized Candida antarctica lipase A).
-
Add an acyl donor (e.g., butyl butanoate).
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 45°C) and monitor the reaction progress by chiral HPLC.
-
Separation: Once approximately 50% conversion is reached, stop the reaction and separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by chromatography.
-
Hydrolysis: Hydrolyze the separated (S)-N-acyl ester to obtain (S)-3-amino-3-phenylpropionic acid.
Microorganisms possessing enantiomer-specific amidohydrolases can be used to resolve racemic N-acetyl-3-amino-3-phenylpropionic acid.[14][15]
Diagram of Amidohydrolase Resolution:
Caption: Enantioselective hydrolysis using microorganisms.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the desired enantiomer, often with high enantiomeric excess.
Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropionic Acids [16]
This method involves a three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate.
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), malonic acid (~1 equivalent), and ammonium acetate (~1.3 equivalents) in ethanol.
-
Reflux: Reflux the reaction mixture for several hours (e.g., 6-24 hours), monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield the desired 3-amino-3-arylpropionic acid.
Biological Significance and Applications
(S)-3-Amino-3-phenylpropionic acid is a valuable building block in medicinal chemistry and biochemistry due to its unique structural and biological properties.[17]
Pharmaceutical Synthesis
This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. Its stereochemical integrity is crucial for the efficacy and safety of the final drug product.
-
Dapoxetine: The (S)-enantiomer is a precursor in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[11]
Peptide Synthesis
The incorporation of (S)-3-amino-3-phenylpropionic acid into peptides can introduce conformational constraints and enhance biological activity and stability.[18] As a β-amino acid, it can be used to create β-peptides and peptidomimetics with unique secondary structures and resistance to enzymatic degradation. To be used in peptide synthesis, the amino group is typically protected with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[19]
Diagram of Peptide Synthesis Incorporation:
Caption: Incorporation into a peptide chain via solid-phase synthesis.
Neuroprotective Potential
(S)-3-Amino-3-phenylpropionic acid and its derivatives are being investigated for their neuroprotective properties.[17] While the precise mechanisms are still under investigation, it is hypothesized that they may interact with neurotransmitter systems and modulate neuronal signaling pathways.[17] Research in neurochemistry utilizes this compound to explore neurotransmitter functions and potential treatments for neurological disorders.[17] Phenolic acids, in general, have been shown to have neuroprotective effects by ameliorating neuroinflammation, apoptosis, and glutamate-induced toxicity.[20]
Analytical Methods
The quality control and analysis of (S)-3-amino-3-phenylpropionic acid are critical, particularly for its use in pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of (S)-3-amino-3-phenylpropionic acid. A variety of chiral stationary phases (CSPs) are available for the effective separation of the (S) and (R) enantiomers. The choice of CSP and mobile phase depends on whether the amino acid is in its free form or derivatized.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A suitable chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane, ethanol, and methanol with a small amount of trifluoroacetic acid is often used.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Safety and Handling
(S)-3-Amino-3-phenylpropionic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
(S)-3-Amino-3-phenylpropionic acid is a fundamentally important chiral building block with diverse applications in drug discovery and biochemical research. Its unique chemical properties, coupled with established methods for its enantioselective synthesis, make it an invaluable tool for the development of novel therapeutics and peptidomimetics. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.
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